N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide
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Description
The compound is a complex organic molecule with the molecular formula C20H19ClN4O5S2 . It contains a variety of functional groups, including a chlorophenyl group, a thieno[3,4-c]pyrazole group, and a pyrrolidinyl group . The compound has an average mass of 494.972 Da .
Molecular Structure Analysis
The compound has a complex structure with multiple rings and functional groups . It includes a chlorophenyl group, a thieno[3,4-c]pyrazole group, and a pyrrolidinyl group . The exact 3D structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The compound has a molecular weight of 494.972 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Scientific Research Applications
Anticonvulsant Activity
The compound has been investigated for its potential as an anticonvulsant agent. In animal models of epilepsy, including maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (sc PTZ) seizure tests, it demonstrated promising activity. Notably, the compound “3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione” (referred to as compound 6) exhibited better ED50 and protective index values than the reference drug valproic acid . Further studies are needed to explore its clinical potential.
Antinociceptive Activity
Given the overlap between anticonvulsant drugs and neuropathic pain management, researchers also investigated the antinociceptive (pain-relieving) properties of compounds 6 and 19. These compounds were tested in the formalin model of tonic pain. While compound 6 showed promising results, further characterization is necessary .
Molecular Mechanism of Action
The most active compound, 6, likely interacts with neuronal voltage-sensitive sodium channels (site 2) and L-type calcium channels. Understanding its precise mechanism of action is crucial for therapeutic development .
Affinity for Receptors
Compound 6 and 19 were evaluated for their affinity toward voltage-gated sodium and calcium channels, GABA A receptors, and TRPV1 receptors. These interactions play a role in their pharmacological effects .
Neurotoxic and Hepatotoxic Properties
Both compounds were tested for neurotoxicity and hepatotoxicity and showed no significant cytotoxic effects .
Environmental Stress Cracking Resistance
Since certain polymers, including PEKK, can be susceptible to environmental stress cracking, it’s essential to characterize the material for this property when considering implant applications .
properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O4S/c18-11-3-5-12(6-4-11)22-15(13-9-27(25,26)10-14(13)20-22)19-16(23)17(24)21-7-1-2-8-21/h3-6H,1-2,7-10H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDDZGPOOBXWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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